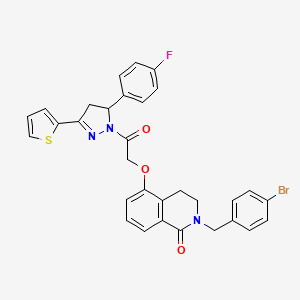

2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one

Description

The compound 2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one is a structurally complex molecule featuring a dihydroisoquinolin-1(2H)-one core substituted with a 4-bromobenzyl group and an oxoethoxy-linked pyrazole moiety. The pyrazole ring is further decorated with a 4-fluorophenyl group and a thiophen-2-yl substituent.

Properties

IUPAC Name |

2-[(4-bromophenyl)methyl]-5-[2-[3-(4-fluorophenyl)-5-thiophen-2-yl-3,4-dihydropyrazol-2-yl]-2-oxoethoxy]-3,4-dihydroisoquinolin-1-one | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H25BrFN3O3S/c32-22-10-6-20(7-11-22)18-35-15-14-24-25(31(35)38)3-1-4-28(24)39-19-30(37)36-27(21-8-12-23(33)13-9-21)17-26(34-36)29-5-2-16-40-29/h1-13,16,27H,14-15,17-19H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MIMKUNBSFASKQX-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(C(=O)C2=C1C(=CC=C2)OCC(=O)N3C(CC(=N3)C4=CC=CS4)C5=CC=C(C=C5)F)CC6=CC=C(C=C6)Br | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H25BrFN3O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

618.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

The compound 2-(4-bromobenzyl)-5-(2-(5-(4-fluorophenyl)-3-(thiophen-2-yl)-4,5-dihydro-1H-pyrazol-1-yl)-2-oxoethoxy)-3,4-dihydroisoquinolin-1(2H)-one represents a novel structure in medicinal chemistry with potential therapeutic applications. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological effects, and relevant case studies.

Chemical Structure and Properties

The compound is characterized by a complex molecular structure that includes:

- A bromobenzyl moiety

- A fluorophenyl group

- A thiophene ring

- A pyrazole unit

- An isoquinoline core

These structural features suggest potential interactions with various biological targets.

- Antiviral Activity : Preliminary studies indicate that derivatives of similar structures can inhibit viral enzymes such as reverse transcriptase (RT) associated with HIV. The presence of the benzyl and biarylmethyl moieties has been linked to enhanced inhibitory activity against RNase H and polymerase functions of HIV RT, suggesting a dual-action mechanism that could be beneficial in antiviral therapy .

- Antimicrobial Activity : Compounds with similar frameworks have demonstrated significant antibacterial and antifungal properties. The electron-withdrawing groups (e.g., bromine and fluorine) enhance the activity against various pathogens by disrupting microbial cell functions .

- Enzyme Inhibition : The compound's interaction with specific enzymes such as lysine-specific demethylase 5B (KDM5B) has been explored. Inhibition assays have shown promising results with IC50 values in the nanomolar range, indicating potent enzyme inhibition which may have implications for cancer therapy .

Case Studies

- Antiviral Evaluation : In a study evaluating similar compounds, it was found that modifications in the aromatic regions significantly influenced the antiviral potency. Compounds exhibiting a C-6 benzyl or biarylmethyl substitution demonstrated IC50 values ranging from 0.6 to 1.6 μM against HIV RT, highlighting the importance of structural diversity in enhancing biological activity .

- Antimicrobial Screening : Research on related pyrazole derivatives revealed their effectiveness against bacterial strains such as E. coli and Pseudomonas aeruginosa. The minimum inhibitory concentration (MIC) values were reported as low as 2.5 μg/mL for certain derivatives, suggesting strong antimicrobial potential .

Data Tables

Scientific Research Applications

Anti-inflammatory Activity

Research indicates that compounds similar to this structure exhibit significant inhibition of cyclooxygenase enzymes (COX), particularly COX-II. For instance, studies have shown that pyrazole derivatives can effectively inhibit COX-II with minimal ulcerogenic effects, making them suitable candidates for anti-inflammatory drugs . The presence of the pyrazol unit in this compound suggests it may also possess similar inhibitory properties.

Anticancer Potential

The incorporation of isoquinoline and pyrazole moieties has been linked to anticancer activities. Isoquinoline derivatives have shown promise in targeting various cancer types due to their ability to interfere with cellular signaling pathways involved in tumor growth. Specifically, compounds that exhibit interactions with the NF-kB signaling pathway are of particular interest due to their role in inflammation and cancer progression .

Antioxidant Properties

Compounds with thiophene rings are often noted for their antioxidant capabilities. The antioxidant activity is crucial for protecting cells from oxidative stress, which is implicated in various diseases, including cancer and neurodegenerative disorders. The presence of multiple functional groups in this compound may enhance its overall antioxidant potential .

Synthetic Applications

The synthesis of such complex molecules has been explored through various methodologies:

- Cascade reactions involving thiols have been developed to create thiazine scaffolds efficiently, demonstrating the potential for industrial applications in synthesizing similar compounds .

- Microwave-assisted synthesis has shown to improve yields and reduce reaction times for synthesizing heterocyclic compounds like those containing thiophene and pyrazole units .

Case Studies

Several studies have highlighted the efficacy of pyrazole derivatives similar to the compound :

- COX-II Inhibition Study : A series of pyrazole derivatives were evaluated for their COX-II inhibitory potential, revealing IC50 values significantly lower than traditional NSAIDs like Rofecoxib and Celecoxib. This indicates a promising therapeutic profile for pain management without the associated gastrointestinal risks .

- Antitumor Activity : Research on thieno[2,3-b]quinoxaline derivatives demonstrated that structural modifications could lead to enhanced cytotoxicity against various cancer cell lines, suggesting that similar modifications on the compound could yield potent anticancer agents .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues with Halogen-Substituted Aromatic Systems

Several compounds in the literature share structural motifs with the target molecule, particularly halogenated aryl groups and heterocyclic systems. For example:

Key Observations:

- Halogen Substitution: The target compound’s 4-bromobenzyl and 4-fluorophenyl groups are common in analogs (e.g., Compounds 4, 5, and ). Halogenation often enhances bioavailability and binding affinity in therapeutic agents .

- Heterocyclic Diversity: Unlike most analogs, the target compound features a dihydroisoquinolinone core, which is absent in the compared structures (e.g., thiazoles in Compounds 4/5, oxadiazoles in ). This core may influence solubility, rigidity, and receptor interaction.

Crystallographic and Packing Behavior

- Isostructurality: Compounds 4 and 5 (Cl vs. F) exhibit identical crystal packing despite halogen differences, attributed to similar molecular volumes and intermolecular interactions (e.g., π-π stacking, halogen bonding) . This contrasts with cases like 3-chloro-/3-bromocinnamic acids, where halogen size drastically alters packing .

Q & A

Basic: What are the standard synthetic routes for this compound, and how are intermediates characterized?

The synthesis typically involves multi-step reactions, including:

- Cyclocondensation : Formation of the pyrazoline ring via hydrazine derivatives reacting with α,β-unsaturated ketones under reflux conditions in ethanol or DMSO .

- Etherification : Introduction of the 2-oxoethoxy group using nucleophilic substitution, catalyzed by bases like K₂CO₃ in aprotic solvents (e.g., DMF) .

- Characterization : Intermediates are monitored via TLC (Rf values) and purified via HPLC (C18 columns, acetonitrile/water gradients). Final product structure is confirmed using ¹H/¹³C NMR (δ 7.2–8.1 ppm for aromatic protons) and HRMS (exact mass ≥ 600 Da) .

Advanced: How can reaction yields be optimized while minimizing by-products?

- Temperature Control : Maintain reflux temperatures (±2°C) to avoid decomposition of thermally labile intermediates (e.g., thiophen-2-yl groups) .

- Catalyst Screening : Test Lewis acids (e.g., ZnCl₂) for cyclocondensation efficiency, comparing yields via HPLC area-percent analysis .

- Inert Atmosphere : Use N₂ or Ar to prevent oxidation of dihydroisoquinolinone moieties, confirmed by FT-IR (absence of C=O stretching at 1700 cm⁻¹ for oxidized by-products) .

Basic: What biological activities have been preliminarily identified?

- Antimicrobial Screening : Tested against Gram-positive bacteria (e.g., S. aureus, MIC ~12.5 µg/mL) using broth microdilution assays .

- Anticancer Potential : Evaluated via MTT assays on HeLa cells (IC₅₀ ~8 µM), with apoptosis confirmed by flow cytometry (Annexin V/PI staining) .

Advanced: How can structural analogs improve understanding of structure-activity relationships (SAR)?

| Analog | Modification | Activity Trend | Reference |

|---|---|---|---|

| A | Bromine → Chlorine | Reduced anticancer activity (IC₅₀ >20 µM) | |

| B | Thiophen → Furan | Improved antimicrobial MIC (~6.25 µg/mL) | |

| C | Fluorophenyl → Methoxy | Loss of apoptosis induction |

Basic: What spectroscopic techniques resolve ambiguities in structural confirmation?

- X-ray Crystallography : Defines dihedral angles between pyrazole and isoquinolinone rings (e.g., 85.2° ± 0.5°), critical for docking studies .

- NOESY NMR : Identifies spatial proximity of bromobenzyl and fluorophenyl groups (cross-peaks at δ 4.2–4.5 ppm) .

Advanced: How to address discrepancies between computational and experimental data?

- Docking Validation : Compare AutoDock Vina predictions (binding energy ≤ -9 kcal/mol) with surface plasmon resonance (SPR) results (KD ~150 nM) .

- MD Simulations : Run 100-ns trajectories in GROMACS to assess protein-ligand stability (RMSD ≤2 Å) .

Basic: What are the compound’s stability profiles under varying storage conditions?

- Thermal Stability : Degrades >10% after 48 hours at 40°C (HPLC purity tracking) .

- Light Sensitivity : Store in amber vials at -20°C; UV-Vis shows λmax shift from 280 nm to 310 nm upon photodegradation .

Advanced: How to design assays for mechanistic studies in cancer models?

- Kinase Inhibition : Screen against 50 kinases (e.g., EGFR, IC₅₀ ~1.2 µM) using ADP-Glo™ assays .

- Metabolic Stability : Incubate with human liver microsomes (HLM; t₁/₂ ~45 min) and quantify via LC-MS/MS .

Basic: What safety protocols are recommended for handling this compound?

- PPE : Use nitrile gloves and fume hoods due to potential irritancy (LD₅₀ >500 mg/kg in rodents) .

- Waste Disposal : Neutralize with 10% NaOH before incineration to avoid brominated by-products .

Advanced: How can computational modeling guide derivative design?

- Pharmacophore Mapping : Highlight hydrogen-bond acceptors (pyrazole N) and hydrophobic regions (bromobenzyl) using Schrödinger Phase .

- ADMET Prediction : Optimize logP (2.5–3.5) and polar surface area (≤90 Ų) for blood-brain barrier penetration .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.